beta-Ethoxychalcone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

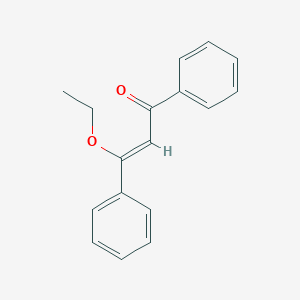

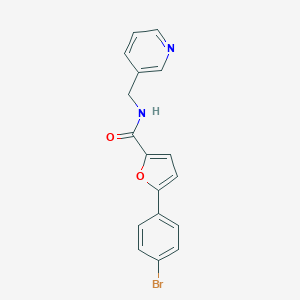

Beta-Ethoxychalcone is a chemical compound with the formula C17H16O2 and a molecular weight of 252.3077 . It belongs to the class of chalcones, which are aromatic ketones that form the central core of many important biological compounds .

Synthesis Analysis

Chalcones, including beta-Ethoxychalcone, can be synthesized through various methods. The Claisen–Schmidt reaction is the most common method, where acetophenone and aldehyde derivatives undergo condensation in the presence of acid or base catalysts . Chalcones can also be prepared by Suzuki reaction between phenyl boronic acid and cinnamyl chloride or benzoyl chloride and phenyl vinyl boronic acid .Molecular Structure Analysis

The chalcone core is composed of two aromatic rings linked through a three carbon-α, β-unsaturated carbonyl system . This structure allows chalcones to exist in both trans (E) and cis (Z) isomers . The electrophilic α, β-unsaturated carbonyl system in chalcones is in continuous conjugation, contributing to their low redox potential, stability, and electron transfer reactions .Chemical Reactions Analysis

Chalcones, including beta-Ethoxychalcone, can undergo various chemical reactions. They can cyclize to form flavonoid structures, which is a key step for the skeletal modification of chalcones . Chalcones can also be used to prepare types of heterocyclic rings via ring closure reactions .Physical And Chemical Properties Analysis

Beta-Ethoxychalcone has a molecular weight of 252.3077 . More specific physical and chemical properties of beta-Ethoxychalcone were not found in the retrieved papers.将来の方向性

Chalcones, including beta-Ethoxychalcone, have significant therapeutic potential against various diseases . Their unique chemical structural features have inspired the synthesis of numerous chalcone derivatives, many of which possess similar bioactivities as their natural counterparts but often with enhanced potency and reduced toxicity . This suggests a promising future direction for the development of new drugs based on chalcone derivatives .

特性

IUPAC Name |

(Z)-3-ethoxy-1,3-diphenylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-19-17(15-11-7-4-8-12-15)13-16(18)14-9-5-3-6-10-14/h3-13H,2H2,1H3/b17-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWQGXUAHMDHHZ-LGMDPLHJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C\C(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Ethoxychalcone | |

CAS RN |

1907-69-3 |

Source

|

| Record name | beta-Ethoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001907693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)

![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)

![N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B238760.png)

![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)

![3-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238765.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B238767.png)

![2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B238769.png)

![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B238771.png)